Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate
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Overview
Description
The compound is a type of silyl ether, which are often used as protective groups in organic synthesis . Silyl ethers, such as tert-butyldimethylsilyl ethers, are known for their stability and resistance to hydrolysis, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of silyl ethers generally consists of an oxygen atom bonded to a silicon atom, which is further bonded to various organic groups .Chemical Reactions Analysis
Silyl ethers are known to participate in a variety of chemical reactions. They can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds .Physical and Chemical Properties Analysis
Silyl ethers are generally stable and resistant to hydrolysis. They often have a clear liquid form and are slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Scientific Research Applications
Diagnostic and Pharmacokinetic Studies
A routine capillary gas-chromatographic method was developed for the quantitative determination of tert-butyldimethylsilyl derivatives of homovanillic acid, vanilmandelic acid, and other metabolites. This method is crucial for the diagnosis and follow-up of patients with functional tumors, such as neuroblastoma and pheochromocytoma, which are characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism. It also finds application in pharmacokinetic studies of aromatic amino acids for conditions like parkinsonism and mental diseases (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Organic Synthesis and Chemical Analysis
Investigations into the electrochemical oxidation of compounds such as 4-tert-butylcatechol in methanol have highlighted the potential for methoxylation reactions. This research has implications for synthetic chemistry, particularly in the modification and analysis of complex organic molecules (Nematollahi & Golabi, 2000).
Environmental Degradation Studies
The UV/H2O2 process was applied to the degradation of methyl tert-butyl ether (MTBE), revealing the formation of tert-butyl formate and other byproducts. This study is significant for understanding the environmental impact and degradation pathways of organic pollutants in water treatment processes (Stefan, Mack, & Bolton, 2000).
Surface Chemistry and Material Science
Research on the reaction of aryl radicals with surfaces, particularly focusing on steric effects, has contributed to the understanding of surface chemistry and the development of materials with tailored surface properties. This is crucial for applications in nanotechnology, sensor development, and coatings (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).
Drug Cytotoxicity Enhancement
A study exploring the role of the tert-butyl dimethyl silyl group in modulating cytotoxic activity against human tumor cells underscores the importance of chemical modifications in drug design. This research could lead to the development of more effective cancer therapies (Donadel, Martín, Martín, Villar, & Padrón, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHTCHOHGGTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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